
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile
Overview
Description
1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile: is an organic compound with the molecular formula C7H9N3 and a molecular weight of 135.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of methylhydrazine with 2-butenenitrile under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is heated to reflux for several hours, followed by purification through recrystallization.
Industrial Production Methods:
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and pH levels. The final product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrazole derivatives with reduced functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Amides or esters of pyrazole.
Scientific Research Applications
1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-4-carbonitrile
- 3-Methylpyrazole
- 3,5-Dimethyl-4-iodo-1H-pyrazole
- 4-Iodopyrazole
- 4-Chloro-1H-pyrazole
- 3,5-Dimethylpyrazole
- 4-Fluoro-1H-pyrazole
Comparison:
1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity towards various chemical reagents .
Biological Activity
1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile (CAS No. 108161-13-3) is a heterocyclic organic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields including medicine and agriculture.
Chemical Structure and Properties
- Molecular Formula : C7H9N3
- Molecular Weight : 135.17 g/mol
The compound features a pyrazole ring substituted with three methyl groups and a carbonitrile group at the 4-position, contributing to its unique reactivity and biological profile.
This compound has been shown to exhibit a variety of biological activities, including:
- Antimicrobial Activity : The compound demonstrated significant antimicrobial properties against various pathogens. In vitro studies suggest that it interacts with microbial enzymes, leading to inhibition of growth.
- Anticancer Properties : Preliminary research indicates that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Antimicrobial Activity
Research has highlighted the effectiveness of this compound against several bacterial strains and fungi. For instance:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate activity | |
Candida albicans | Significant inhibition |
Anticancer Activity
The compound has shown promising results in various cancer models:
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
A549 (Lung Cancer) | 10.5 | Inhibition of proliferation |
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
-
In Vitro Studies on Antimicrobial Activity :
- A study tested the efficacy of this compound against Staphylococcus aureus and found a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial effects.
- Anticancer Research :
- Insecticidal Activity :
Q & A
Q. What synthetic methodologies are effective for preparing 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?
Answer:
While direct synthesis of this compound is not detailed in the provided evidence, analogous routes for substituted pyrazole carbonitriles involve:
- Triazenylpyrazole precursors : Reacting (E)-3-(3,3-diisopropyltriaz-1-en-1-yl) intermediates with azido(trimethyl)silane and trifluoroacetic acid under controlled warming (0–50°C), followed by flash chromatography purification (e.g., cyclohexane/ethyl acetate gradients) .
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : For hybrid pyrazole-triazole systems, using CuSO₄ and sodium ascorbate in THF/water mixtures at 50°C .
Optimization factors :
- Temperature control : Slow warming reduces side reactions (e.g., decomposition of nitrile groups) .
- Purification : Dry-load flash chromatography minimizes product loss .
- Catalyst loading : 0.2–1.0 equiv CuSO₄ ensures efficient click reactions without excess metal residues .
Q. How can spectroscopic data (NMR, IR, MS) be interpreted to confirm the structure of this compound?
Answer:
Key spectral signatures (based on structurally similar pyrazole carbonitriles):
- ¹H NMR :
- ¹³C NMR :
- Nitrile carbon : Signal at δ 110–120 ppm .
- IR :
- Strong nitrile stretch at ~2230 cm⁻¹ and azide bands (if present) at ~2139 cm⁻¹ .
- MS :
- Molecular ion peaks (e.g., m/z 238 for C₁₂H₁₀N₆) and fragmentation patterns (e.g., loss of CH₃ or CN groups) .
Validation : Compare experimental data with computed spectra (DFT) or literature analogs .
Q. What crystallographic strategies resolve contradictions in structural data for pyrazole carbonitriles?
Answer:
- Software tools :
- Handling challenges :
Case study : For pyrazole-triazole hybrids, combining X-ray diffraction with NMR/IR ensures accurate assignment of regiochemistry .
Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?
Answer:
- DFT calculations :
- Solvent effects : Use polarizable continuum models (PCM) to assess solvent polarity on reaction barriers .
Experimental validation : Correlate computed activation energies with observed reaction rates .
Q. What safety protocols are critical for handling nitrile-containing pyrazole derivatives?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS06 hazard) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile by-products (e.g., HCN traces) .
- Emergency measures :
Q. How do substituents influence the regioselectivity of pyrazole carbonitrile functionalization?
Answer:
- Electronic effects :
- Electron-withdrawing groups (e.g., CN) : Direct electrophiles to adjacent positions via resonance .
- Methyl groups : Steric hindrance at N-1 and C-3 positions limits substitution to C-4/C-5 sites .
- Case study : In 1-(3,5-difluorobenzyl) analogs, fluorine’s inductive effect enhances nitrile reactivity toward nucleophiles .
Q. What purification techniques maximize yield and purity for pyrazole carbonitriles?
Answer:
- Flash chromatography :
- Recrystallization : Use ethanol/water mixtures for high-melting-point derivatives (e.g., pyrano[2,3-c]pyrazoles) .
Q. How can reaction progress be monitored in real-time during pyrazole carbonitrile synthesis?
Answer:
- TLC : Use silica plates with UV-active indicators; Rf values ~0.2–0.6 in cyclohexane/EtOAc .
- LC-MS : Track molecular ions (e.g., m/z 238 for C₁₂H₁₀N₆) and detect intermediates .
- In situ IR : Monitor nitrile (2230 cm⁻¹) and azide (2139 cm⁻¹) band intensity changes .
Q. What mechanistic insights explain by-product formation in pyrazole alkylation, and how can it be minimized?
Answer:
- By-products :
- N-over-alkylation : Competing alkylation at pyrazole nitrogen vs. carbon sites .
- Solvolysis : Hydrolysis of nitrile to amide under acidic conditions .
- Mitigation :
- Low temperature : Slow addition of alkylating agents at 0°C reduces side reactions .
- Anhydrous conditions : Use molecular sieves to prevent hydrolysis .
Q. How are pyrazole carbonitriles utilized in synthesizing heterocyclic hybrids?
Answer:
- Click chemistry : CuAAC with alkynes generates triazole-pyrazole hybrids (e.g., 3-(4-phenyl-1H-triazol-1-yl)-1H-pyrazole-4-carbonitrile) .
- Cyclocondensation : React with ethyl cyanoacetate and aldehydes to form pyrano[2,3-c]pyrazoles (e.g., 6-hydroxy-3-methyl derivatives) .
Example : Heating 1-(4-chlorophenyl)-3-methylpyrazol-5-one with ethyl cyanoacetate and 4-fluorobenzaldehyde yields fused pyrano-pyrazoles in >90% yield .
Properties
IUPAC Name |
1,3,5-trimethylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-5-7(4-8)6(2)10(3)9-5/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHFZIYFAUWQTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363031 | |
Record name | 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108161-13-3 | |
Record name | 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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